molecular formula C8H5F5N2S B1425621 6-(Pentafluorosulfanyl)quinoxaline CAS No. 1379803-61-8

6-(Pentafluorosulfanyl)quinoxaline

Cat. No.: B1425621
CAS No.: 1379803-61-8
M. Wt: 256.2 g/mol
InChI Key: LMAHWDNCSMTECH-UHFFFAOYSA-N
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Description

6-(Pentafluorosulfanyl)quinoxaline is a compound with the molecular formula C8H5F5N2S. It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring and a pyrazine ring. The addition of the pentafluorosulfanyl group (SF5) imparts unique properties to the compound, making it of significant interest in various scientific fields .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pentafluorosulfanyl)quinoxaline typically involves the reaction of o-phenylenediamine with a pentafluorosulfanyl-substituted 1,2-dicarbonyl compound. This reaction is often carried out under mild conditions, such as room temperature, and can be catalyzed by various agents, including acids or transition-metal-free catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors or other advanced industrial techniques .

Chemical Reactions Analysis

Types of Reactions

6-(Pentafluorosulfanyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary but often involve mild temperatures and solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction produces dihydroquinoxalines. Substitution reactions can yield a wide variety of functionalized quinoxalines .

Scientific Research Applications

6-(Pentafluorosulfanyl)quinoxaline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Pentafluorosulfanyl)quinoxaline include other quinoxaline derivatives such as:

Uniqueness

The uniqueness of this compound lies in the presence of the pentafluorosulfanyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .

Properties

IUPAC Name

pentafluoro(quinoxalin-6-yl)-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5N2S/c9-16(10,11,12,13)6-1-2-7-8(5-6)15-4-3-14-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAHWDNCSMTECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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